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Compound of Interest

Compound Name: (E/Z)-GSK5182

Cat. No.: B15612324

(E/Z)-GSK5182, a synthetic small molecule, has been identified as a potent and highly
selective inverse agonist of the Estrogen-Related Receptor gamma (ERRY).[1][2] Its efficacy
and specificity make it a valuable tool for researchers studying the physiological and
pathological roles of ERRYy, particularly in metabolism, oncology, and endocrinology. This guide
provides a comparative overview of the cross-reactivity of (E/Z)-GSK5182 with other nuclear
receptors, supported by available experimental data, to assist researchers, scientists, and drug
development professionals in their investigations.

High Selectivity for ERRy

(EIZ)-GSK5182 demonstrates a remarkable selectivity for ERRy over other nuclear receptors,
including its closely related isoforms ERRa and ERR[3, as well as the Estrogen Receptor alpha
(ER0).[1][3] This high degree of selectivity is crucial for elucidating the specific functions of
ERRYy without the confounding effects of off-target interactions.

Quantitative Comparison of Binding Affinities and
Functional Activity

The selectivity of (E/Z)-GSK5182 is quantified by its half-maximal inhibitory concentration
(IC50) and dissociation constant (Kd) for ERRYy, which are significantly lower than those for
other tested nuclear receptors. The IC50 value for GSK5182 against ERRYy is consistently
reported to be approximately 79 nM.[1][2] Biophysical analysis using surface plasmon
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resonance spectroscopy has confirmed a high-affinity direct interaction between GSK5182 and

the ERRYy ligand-binding domain, with a dissociation constant (Kd) of 65 nM.

While comprehensive screening data against a full panel of nuclear receptors is not publicly

available, studies on analogous compounds and direct comparisons with closely related

receptors underscore the selectivity of GSK5182. For instance, GSK5182 exhibits a 25-fold
higher binding affinity for ERRy compared to ERa.[4][5]

Below is a summary of the available quantitative and qualitative data on the cross-reactivity of

GSK5182 and a comparable selective inverse agonist, compound 15g.[3]

Nuclear Receptor

(E/Z)-GSK5182 Activity

Compound 15g IC50 (pM)
[3]

ERRy IC50 = 79 nM[1][2] 0.44
No significant interaction

ERRa >10
reported[1][6]
No significant interaction

ERRP >10
reported[6]
25-fold lower affinity than for

ERa 10

ERRY[4][5]

Thyroid Hormone Receptor a
(TRa)

No significant interaction

reported[6]

Not Reported

Liver X Receptor a (LXRa)

No significant interaction

reported[6]

Not Reported

Glucocorticoid Receptor (GR)

No significant interaction

reported[6]

Not Reported

Peroxisome Proliferator-
Activated Receptors (PPARS)

No significant interaction

reported[6]

Not Reported

Experimental Protocols
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The determination of the cross-reactivity and selectivity of (E/Z)-GSK5182 involves several key

experimental assays. The following are detailed methodologies for two primary types of assays

used in these evaluations.

Radioligand Competitive Binding Assay

This assay directly measures the ability of a test compound to displace a radiolabeled ligand

from the ligand-binding pocket of a nuclear receptor.

Obijective: To determine the binding affinity (Ki or IC50) of (EIZ)-GSK5182 for various nuclear
receptors.

Methodology:

Receptor Preparation: The ligand-binding domains (LBDs) of the nuclear receptors of
interest (e.g., ERRy, ERRa, ERa) are expressed and purified.

Assay Buffer: A suitable binding buffer is prepared, typically containing Tris-HCI, EDTA, and
other stabilizing agents.

Radioligand: A specific radiolabeled ligand for the receptor being tested is used (e.g., 3H-
estradiol for ERQ).

Competition Reaction: A constant concentration of the purified receptor LBD and the
corresponding radioligand are incubated with increasing concentrations of (E/Z)-GSK5182.

Incubation: The reaction mixtures are incubated at a specific temperature (e.g., 4°C or room
temperature) for a sufficient time to reach equilibrium.

Separation of Bound and Free Ligand: Bound radioligand is separated from the unbound
radioligand using methods such as filtration through glass fiber filters.

Quantification: The amount of radioactivity on the filters is measured using a scintillation
counter.

Data Analysis: The data are plotted as the percentage of specific binding versus the
logarithm of the competitor concentration. The IC50 value is determined using non-linear
regression analysis. The Ki value can then be calculated using the Cheng-Prusoff equation.
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Cellular Transactivation Assay (Reporter Gene Assay)

This cell-based assay measures the functional consequence of a compound binding to a
nuclear receptor, i.e., whether it acts as an agonist, antagonist, or inverse agonist.

Objective: To assess the functional effect of (E/Z)-GSK5182 on the transcriptional activity of
various nuclear receptors.

Methodology:

e Cell Culture: A suitable mammalian cell line (e.g., HEK293T or HepGZ2) is cultured in
appropriate media.

e Plasmids:

o Expression Vector: A plasmid containing the full-length nuclear receptor or its ligand-
binding domain fused to a GAL4 DNA-binding domain.

o Reporter Vector: A plasmid containing a luciferase reporter gene under the control of a
promoter with response elements for the nuclear receptor (or GAL4 upstream activating
sequences for the fusion protein).

o Internal Control Vector: A plasmid expressing a different reporter (e.g., B-galactosidase or
Renilla luciferase) under the control of a constitutive promoter to normalize for transfection
efficiency.

o Transfection: The cells are co-transfected with the expression, reporter, and internal control
vectors.

o Compound Treatment: After transfection, the cells are treated with various concentrations of
(EIZ)-GSK5182. For antagonist/inverse agonist assays, cells are also treated with a known
agonist for the receptor being tested.

e Incubation: Cells are incubated for 24-48 hours to allow for changes in reporter gene
expression.

o Cell Lysis and Reporter Assay: The cells are lysed, and the activities of the primary and
internal control reporters are measured using a luminometer or spectrophotometer.
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o Data Analysis: The primary reporter activity is normalized to the internal control activity. The
results are expressed as fold activation or percent inhibition of the agonist response. Dose-
response curves are generated to determine EC50 (for agonists) or IC50 (for

antagonists/inverse agonists) values.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the signaling pathway of ERRy and the general workflow for
assessing the cross-reactivity of a compound like (E/Z)-GSK5182.
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Caption: Mechanism of GSK5182 action on the ERRYy signaling pathway.
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Experimental Workflow for Nuclear Receptor Cross-Reactivity Screening
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Caption: Workflow for assessing the cross-reactivity of GSK5182.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
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